![molecular formula C9H13BrNO3P B13205260 Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate is a chemical compound with the molecular formula C9H13BrNO3P It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom, a methyl group, and a phosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate typically involves the reaction of 5-bromo-4-methylpyridine with dimethyl phosphite. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, or amine derivatives of the original compound.
Oxidation: Products include carboxylic acids or other oxidized forms of the methyl group.
Reduction: Products include phosphine derivatives or reduced forms of the phosphonate group.
Aplicaciones Científicas De Investigación
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate depends on its specific application. In biochemical contexts, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphorylation processes. The bromine atom and pyridine ring can also participate in various interactions with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl [(4-methylpyridin-2-yl)methyl]phosphonate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Dimethyl [(5-chloro-4-methylpyridin-2-yl)methyl]phosphonate: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
Dimethyl [(5-bromo-2-pyridyl)methyl]phosphonate: Lacks the methyl group on the pyridine ring, which can influence its steric and electronic properties.
Uniqueness
Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring, as well as the phosphonate group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H13BrNO3P |
|---|---|
Peso molecular |
294.08 g/mol |
Nombre IUPAC |
5-bromo-2-(dimethoxyphosphorylmethyl)-4-methylpyridine |
InChI |
InChI=1S/C9H13BrNO3P/c1-7-4-8(11-5-9(7)10)6-15(12,13-2)14-3/h4-5H,6H2,1-3H3 |
Clave InChI |
USFPIHKVZCLHPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Br)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


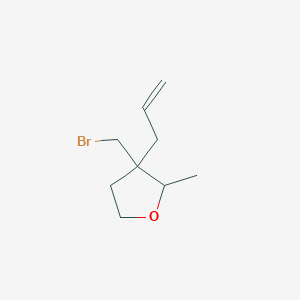
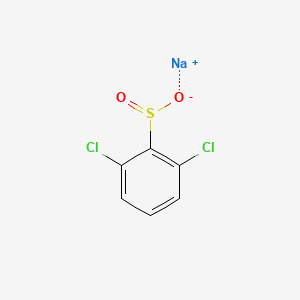
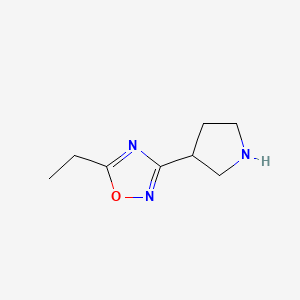
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)

![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)

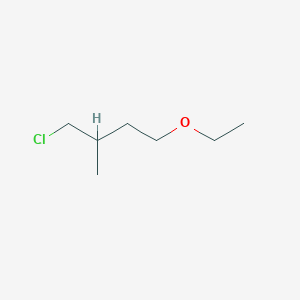
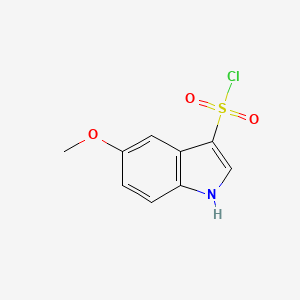
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)

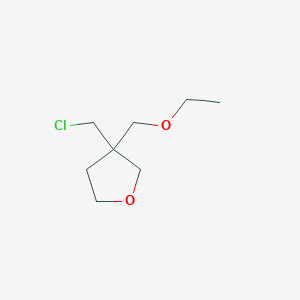

![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
